3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene
Overview
Description
The compound "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene" is a brominated and fluorinated benzene derivative. While the specific compound is not directly studied in the provided papers, related bromomethylated benzenes and their solvates, as well as their synthesis and molecular structures, are discussed. These studies provide insights into the behavior of bromomethyl groups in aromatic compounds and their interactions in crystalline environments .
Synthesis Analysis
The synthesis of bromomethylated benzenes can involve the use of brominating agents and subsequent functional group transformations. For instance, a modified mild brominating agent was employed in the preparation of a tetramethoxy methylbenzene, which is a key intermediate for preparing coenzyme Q homologs and analogs . Although this does not directly describe the synthesis of "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene," it suggests that similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of various bromomethylated benzenes. These studies reveal the presence of interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the packing motifs in the crystalline state . Such analyses are crucial for understanding the molecular conformation of bromomethylated benzenes, which could be extrapolated to "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene."
Chemical Reactions Analysis
The reactivity of bromomethylated benzenes can be influenced by the presence of bromomethyl groups. For example, the lack of reactivity towards the formation of propellane derivatives was observed in a study and attempts were made to explain this behavior . This information could be relevant when considering the chemical reactions that "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene" might undergo.
Physical and Chemical Properties Analysis
The physical properties of bromomethylated benzenes, such as their crystalline phases and transitions, have been characterized using spectroscopic methods and X-ray diffraction . The molecular conformation and vibrational spectra of these compounds have also been investigated theoretically, providing a comparison between experimental and calculated modes . These findings are important for predicting the physical and chemical properties of "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene."
Scientific Research Applications
Polymer Synthesis
3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene and similar bromomethyl-substituted compounds are integral in the synthesis of various polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to produce hyperbranched polymers, suggesting a potential pathway for creating polymers using 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene (Uhrich, Hawker, Fréchet, & Turner, 1992).
Crystal Structure Analysis
Szlachcic et al. (2007) studied the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a compound structurally related to 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene, revealing insights into crystal structures and packing motifs. This research contributes to the understanding of how bromomethyl-substituted compounds, including 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene, behave in different crystalline environments (Szlachcic, Migda, & Stadnicka, 2007).
Fluorinated Compound Synthesis
The synthesis of fluorinated compounds, like 1,2,4,5-tetrafluorobenzene derivatives, often involves the use of bromomethyl groups as intermediates. Coe et al. (1966) demonstrated the nitration of polyfluoro-benzenes, including 1-bromo-2,3,4,5-tetrafluorobenzene, to yield mononitro-compounds. This process highlights the role of bromomethyl groups in modifying fluorinated benzenes, which is relevant to the applications of 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene (Coe, Jukes, & Tatlow, 1966).
properties
IUPAC Name |
3-(bromomethyl)-1,2,4,5-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZBSXQCGIQSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201053 | |
Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
CAS RN |
53001-73-3 | |
Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53001-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053001733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-1,2,4,5-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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